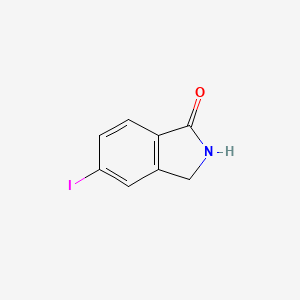

5-Iodoisoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDADBWJXAKXSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)I)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718848 | |

| Record name | 5-Iodo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897958-99-5 | |

| Record name | 5-Iodo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Iodoisoindolin 1 One and Its Chemical Precursors

Classical and Contemporary Approaches to Isoindolinone Core Synthesis

The isoindolinone framework is a privileged structure in medicinal chemistry, and its synthesis has been the subject of extensive research. Modern strategies often employ multicomponent reactions (MCRs), which offer efficiency by combining three or more starting materials in a single step to create complex molecules.

Multicomponent Reaction Strategies for Isoindolinone Scaffolds

Multicomponent reactions are powerful tools for generating molecular diversity. Isocyanide-based multicomponent reactions (IMCRs), in particular, have proven highly effective for synthesizing a wide array of heterocyclic compounds, including isoindolinones. rsc.orgresearchgate.net These reactions are valued for their high atom economy, operational simplicity, and the ability to construct complex products in a single pot. rsc.org

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of IMCRs, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to form a di-amide derivative. rsc.org This reaction has been adapted for isoindolinone synthesis through post-Ugi transformations.

One strategy involves using o-formylbenzoic acid derivatives as the carbonyl component. A chiral phosphoric acid-catalyzed enantioselective Ugi reaction between 2-formylbenzoic acids, anilines, and isocyanides has been shown to produce chiral isoindolinones in excellent yields. rsc.org Another approach employs a one-pot Ugi reaction followed by an intramolecular Diels-Alder reaction and subsequent elimination to rapidly access the arene-fused isoindolinone framework. ugent.beresearchgate.net This method demonstrates the reaction's tolerance for various functional groups on all four components. ugent.be

A notable variation utilizes o-nitrobenzoic acid derivatives in an Ugi reaction to synthesize complex isoindolinones. The cyclization step proceeds via a base-triggered intramolecular SNAr reaction. rsc.org Research has also demonstrated a domino Ugi/cyclization sequence using methyl 2-formylbenzoates, amino acids, isocyanides, and amines to form the isoindolinone scaffold under heated conditions. rug.nl

Table 1: Examples of Ugi-Based Isoindolinone Synthesis

| Carbonyl Component | Amine Component | Isocyanide | Acid Component | Product Type | Yield | Reference |

| Methyl 2-formylbenzoate | Isobutylamine | Diphenylmethyl isocyanide | Glycine | Isoindolinone | 35% | rug.nl |

| Methyl 2-formylbenzoate | Benzylamine | Diphenylmethyl isocyanide | Phenylalanine | Isoindolinone | 50% | rug.nl |

| 2-Nitrobenzoic acid | Various amines | Various isocyanides | - | 2-Hydroxyisoindolinone | Not specified | rsc.org |

| 2-Formylbenzoic acid | Various anilines | Various isocyanides | Chiral Phosphoric Acid (catalyst) | Chiral Isoindolinone | Excellent | rsc.org |

Beyond the classical Ugi reaction, other IMCRs serve as powerful methods for constructing the isoindolinone skeleton. scilit.com These reactions leverage the unique reactivity of the isocyanide component, which can act as both a nucleophile and an electrophile after activation. researchgate.net The versatility of isocyanides has established IMCRs as a primary strategy for synthesizing heterocycles. researchgate.netresearchgate.net

Strategies often involve a post-condensation cyclization step, where an intermediate formed from the initial multicomponent coupling undergoes a subsequent ring-closing reaction. researchgate.net For instance, a one-pot Ugi metal-free intramolecular bis-annulation reaction has been developed to produce complex spiropyrroloquinoline-isoindolinone scaffolds. researchgate.net This highlights the efficiency of combining the Ugi reaction with subsequent intramolecular cyclizations to build intricate molecular architectures.

Electrophilic Cyclization Reactions for Iodinated Heterocycles

The introduction of an iodine atom onto the isoindolinone scaffold is often achieved through electrophilic cyclization. This method is particularly effective for simultaneously forming the heterocyclic ring and incorporating the halogen. nih.gov Iodine is recognized as a readily available, non-toxic, and efficient electrophilic reagent for promoting such halocyclization reactions. researchgate.netrsc.org

Iodine-Mediated Halocyclization Processes

Iodine-mediated halocyclization is a robust strategy for synthesizing a variety of iodinated heterocycles. researchgate.netresearchgate.net The general mechanism involves the activation of an unsaturated bond, such as an alkyne, by an electrophilic iodine source (e.g., I₂, ICl, or NIS). This generates a halonium intermediate, which is then attacked by an internal nucleophile—in this case, the amide nitrogen—to form the cyclized product. researchgate.netmdpi.combeilstein-journals.org

This approach has been successfully applied to the synthesis of substituted isoindolin-1-ones from o-(1-alkynyl)benzamides. The reaction proceeds under mild conditions and tolerates a variety of functional groups on the starting amide. nih.gov The choice of iodine reagent can influence the reaction's outcome. For example, the reaction of o-(1-alkynyl)benzamides with ICl or I₂ leads to good to excellent yields of the corresponding (Z)-3-(1-iodoalkylidene)isoindolin-1-ones. nih.gov

Table 2: Iodine-Mediated Cyclization of o-(1-Alkynyl)benzamides

| Alkynyl Substituent (R) | N-Substituent | Reagent | Product | Yield | Reference |

| Phenyl | H | I₂ | (Z)-3-(Iodo(phenyl)methylene)isoindolin-1-one | 95% | nih.gov |

| n-Butyl | H | I₂ | (Z)-3-(1-Iodo-pentylidene)isoindolin-1-one | 98% | nih.gov |

| Phenyl | Methyl | ICl | (Z)-3-(Iodo(phenyl)methylene)-2-methylisoindolin-1-one | 89% | nih.gov |

| Phenyl | Benzyl | ICl | (Z)-2-Benzyl-3-(iodo(phenyl)methylene)isoindolin-1-one | 91% | nih.gov |

Iodoaminocyclization of Alkynyl Amides

A specific and highly effective subset of iodine-mediated cyclization is the iodoaminocyclization of alkynyl amides. This reaction provides a direct route to iodinated isoindolinones. One reported method involves the treatment of 2-(1-alkynyl)benzamides with n-butyllithium (n-BuLi) followed by an iodine source like I₂ or ICl. researchgate.net

This protocol achieves exclusive N-cyclization, where the amide nitrogen acts as the nucleophile, affording the desired isoindolinones in yields ranging from 38% to 94%. researchgate.net A library of 3-methyleneisoindolin-1-ones was synthesized using this n-BuLi-mediated iodoaminocyclization, with the initial iodinated products being formed in 66–76% yields before further diversification. researchgate.netresearchgate.net The resulting products consistently exhibit a Z-stereochemistry across the exocyclic double bond. researchgate.net This regio- and stereoselective synthesis is a powerful tool for creating specific isomers of iodinated isoindolinones. nih.gov

Palladium-Catalyzed Coupling Reactions in Isoindolinone Synthesis

Palladium-catalyzed reactions are a cornerstone in the synthesis of complex organic molecules, and the formation of the isoindolinone scaffold is no exception. These methods offer efficient and selective ways to construct the core structure of these compounds. rsc.org One notable approach involves the intramolecular dehydrogenative C(sp³)–H amidation, which provides a direct route to isoindolinones. rsc.org This particular method is advantageous as it does not require the use of stoichiometric oxidants. rsc.org

Researchers have developed catalytic systems that facilitate the cyclization of 2-benzyl-N-mesylbenzamides to yield isoindolinone derivatives through the functionalization of the benzylic C(sp³)–H bond in the presence of a palladium catalyst. rsc.org A key aspect of this process is the use of Pd/C as the catalyst, which obviates the need for external oxidants. rsc.org The reaction tolerates a range of substituents, including both electron-donating and electron-withdrawing groups on the benzene (B151609) ring, as well as heterocyclic structures like thiophene (B33073) and indole. rsc.org

Another versatile palladium-catalyzed method is the coupling between N-methoxy benzamide (B126) and styrene (B11656) derivatives, which proceeds through a tandem Fujiwara–Moritani–aza-Wacker reaction. This atom-economical process allows for the synthesis of a diverse library of 3-benzylidene isoindolinones. acs.org Furthermore, this can be combined with a catalytic hydrogenation step to produce 3-benzyl derivatives. acs.org

Sonogashira Coupling Strategies

The Sonogashira coupling reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. researchgate.net In the context of isoindolinone synthesis, this reaction has been adapted in several ways. One such adaptation is the enantioselective Pd/Cu-catalyzed sequential Heck/Sonogashira coupling of electron-rich enamides with terminal alkynes. rsc.orgrsc.org This transformation yields 3-propargyl isoindolinone derivatives that contain quaternary stereogenic centers. rsc.orgrsc.org The reaction demonstrates good tolerance for various functional groups, including halogens and silyl (B83357) moieties. rsc.orgrsc.org

Another innovative use of this reaction is in the cyclocarbonylative synthesis of 3-alkylideneisoindolin-1-ones from 2-ethynylbenzamides and iodoarenes. acs.org This process is conducted under carbon monoxide pressure with a palladium catalyst and notably does not require a copper co-catalyst. acs.org The choice of solvent can influence the reaction's outcome, leading to different classes of compounds. acs.org For instance, the use of N-(4-chlorophenyl)-2-ethynylbenzamide as a starting material exclusively produces polyfunctionalized isoindolinones with high stereoselectivity. acs.org

A highly efficient palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling reaction of O-phenyl hydroxamic ethers with terminal alkynes has also been described. acs.org This method provides access to challenging chiral isoindolinone derivatives that feature a quaternary stereogenic center. acs.org The reaction is noted for its broad functional group tolerance and high efficiency under mild conditions. acs.org

| Reaction | Catalyst System | Substrates | Products | Key Features |

| Enantioselective Heck/Sonogashira Coupling rsc.orgrsc.org | Pd(dba)₂ / CuI / Chiral Ligand | N-acyl enamides, terminal alkynes | 3-propargyl isoindolinones | High enantioselectivity, tolerance of halogens. rsc.orgrsc.org |

| Sonogashira Cyclocarbonylative Reaction acs.org | PdCl₂(PPh₃)₂ | 2-ethynylbenzamides, iodoarenes | 3-alkylideneisoindolin-1-ones | Copper-free, solvent-dependent selectivity. acs.org |

| Asymmetric aza-Heck/Sonogashira Coupling acs.org | Palladium catalyst | O-phenyl hydroxamic ethers, terminal alkynes | Chiral isoindolinones with quaternary centers | High efficiency, broad functional group tolerance. acs.org |

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane and an organohalide or triflate. libretexts.org It is a fundamental method for creating carbon-carbon bonds to produce conjugated systems. libretexts.org The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

In the synthesis of isoindolinones, the Suzuki-Miyaura coupling has been employed in various capacities. For instance, it has been used in the synthesis of the natural product isohericerin, which features an isoindolinone nucleus. thieme-connect.com A plausible mechanism for the synthesis of isoindolinones using a copper-catalyzed Suzuki-Miyaura type reaction has been proposed, involving the oxidative addition of a brominated precursor to a Cu(I) complex, followed by transmetalation with a boronic acid pinacol (B44631) ester and subsequent reductive elimination. rsc.org

Furthermore, the concept of aminative Suzuki-Miyaura coupling has emerged, which combines the formation of a carbon-carbon bond with the introduction of a nitrogen atom, leading to diaryl amines from aryl halides and boronic acids. researchgate.net This alters the typical outcome of the Suzuki-Miyaura reaction from C-C linked biaryls to C-N-C linked diaryl amines, effectively merging the Suzuki-Miyaura and Buchwald-Hartwig coupling pathways. researchgate.net This approach is facilitated by a combination of a bulky ancillary phosphine (B1218219) ligand on palladium and a commercially available amination reagent, and it shows efficient reactivity across a range of functional groups and heterocycles. researchgate.net

Transition Metal-Free Synthetic Routes to Isoindolinones

While transition metal-catalyzed reactions are powerful, the development of transition-metal-free synthetic methods is of great interest due to their potential for being more cost-effective and environmentally benign. rsc.orgbohrium.com These methods often avoid the hazardous conditions and toxic reagents associated with transition metal-based pathways, making them attractive for industrial-scale production of bioactive molecules. rsc.org

Recent advancements have focused on summarizing synthetic pathways for isoindolinones from various ortho-substituted aromatic substrates through multistep or tandem protocols under metal-free conditions. rsc.org One such method involves the intramolecular selective oxidative coupling of C(sp³)–H and N–H bonds in 2-alkylbenzamide substrates. rsc.org This is achieved using iodine, potassium carbonate, and di-tert-butyl peroxide in acetonitrile (B52724) at elevated temperatures to produce N-aryl-isoindolinones. rsc.org

Another approach is a cascade reaction that enables the regiospecific synthesis of substituted 3-hydroxyisoindolinones. organic-chemistry.org This is achieved under transition-metal-free conditions through a base-mediated C-C bond coupling and N-α-sp³C-H bond hydroxylation, offering high regioselectivity and efficiency. organic-chemistry.org Additionally, a metal-free tandem cyclization reaction for the synthesis of 3-methyleneisoindolin-1-ones from ester-functionalized aziridines has been developed, which is promoted by DBU and carboxylic acids. organic-chemistry.org

| Method | Reagents | Starting Materials | Products | Key Features |

| Intramolecular Oxidative C(sp³)–N Coupling rsc.org | I₂, K₂CO₃, (t-BuO)₂ | 2-alkylbenzamides | N-aryl-isoindolinones | Transition-metal-free, selective C-N bond formation. rsc.org |

| Cascade C-C Coupling and Hydroxylation organic-chemistry.org | Base-mediated | Not specified | 3-hydroxyisoindolinones | High regioselectivity, environmentally friendly. organic-chemistry.org |

| Tandem Cyclization of Aziridines organic-chemistry.org | DBU, carboxylic acids | Ester-functionalized aziridines | 3-methyleneisoindolin-1-ones | Metal-free, sequential ring-opening, lactamization, and elimination. organic-chemistry.org |

Ultrasonic-Assisted Synthesis Techniques for Isoindolinone Derivatives

The application of ultrasound in chemical synthesis has gained traction as a green and efficient method. researchgate.net Ultrasonication can accelerate reaction rates, reduce the use of hazardous chemicals, and improve the purity of the synthesized compounds. researchgate.net A small library of 3-hydroxyisoindolin-1-ones has been successfully prepared from 3-alkylidenephthalides under ultrasonic irradiation, demonstrating high efficiency and tolerance for various functional groups. rsc.orgwikimedia.org This method is also scalable to multigram quantities and can be extended to produce other isoindolinone motifs in a one-pot fashion. rsc.orgwikimedia.org

In another application, a library of 3-substituted-isoindolinones was prepared from (Z)-3-benzylideneisobenzofuran-1(3H)-ones in a one-pot reaction under ultrasound irradiation. rsc.orgnih.gov This scalable reaction produced the desired products in high yields and short reaction times. rsc.orgnih.gov The starting material for this synthesis, (Z)-3-benzylideneisobenzofuran-1(3H)-one, was itself prepared from 2-iodobenzoic acid and terminal alkynes via an ultrasound-assisted Sonogashira coupling. rsc.org A sonochemical approach based on a Cu(I)-catalyzed decarbonylative Sonogashira coupling-cyclization strategy has also been developed for accessing 3-heteroarylmethylene isoindolin-1-ones with high regioselectivity. researchgate.net

The plausible reaction mechanism for the ultrasound-assisted synthesis of isoindolinone derivatives involves the nucleophilic addition of an amine to a precursor like (Z)-3-benzylideneisobenzofuran-1(3H)-one, which is facilitated by the acoustic cavitation generated by the ultrasound. researchgate.net This process enhances mass transfer and accelerates the reaction.

Synthesis of Specific Iodinated Isoindolinone Intermediates

The synthesis of specific iodinated isoindolinone intermediates is crucial for the development of new pharmaceuticals and materials. While direct synthetic routes to 5-iodoisoindolin-1-one are not extensively detailed in the provided search results, the synthesis of related iodinated and substituted isoindolinones provides valuable insights into potential synthetic strategies. For instance, the synthesis of 5,6-dihydroindolo[2,1-a]isoquinolines has been achieved from tetrahydroisoquinolines and α-fluoroaldehydes in a two-step procedure. nih.gov

Preparation of 4-Chloro-5-iodoisoindolin-1-one

The synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine involves the treatment of a pyrimidinone with POCl₃ to introduce the chloro group. heteroletters.org A similar strategy could potentially be applied to a corresponding hydroxyisoindolinone precursor to introduce a chlorine atom, although the regioselectivity would need to be controlled.

Chemical Reactivity and Mechanistic Investigations of 5 Iodoisoindolin 1 One

Fundamental Reaction Categories Pertinent to Isoindolinone Structures

The isoindolinone core is a versatile scaffold that can participate in a variety of organic reactions. The reactivity is primarily centered around the lactam functionality, the aromatic ring, and any substituents, such as the iodo group in 5-Iodoisoindolin-1-one.

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic and electrophilic substitution reactions are fundamental to the chemistry of this compound, occurring at different sites within the molecule. matanginicollege.ac.inwikipedia.org

Nucleophilic Substitution: This class of reactions involves an electron-rich species (the nucleophile) replacing a leaving group on the substrate molecule. wikipedia.org For this compound, two primary sites are susceptible to nucleophilic attack: the aromatic carbon bearing the iodine atom and the nitrogen atom of the lactam.

At the Aromatic Ring: The iodine atom serves as a leaving group, particularly in transition-metal-catalyzed cross-coupling reactions. A notable example is the Suzuki coupling, where 5-iodoisoindolinone derivatives can be reacted with boronic acids in the presence of a palladium catalyst to form a new carbon-carbon bond. nih.gov This reaction is instrumental in creating more complex molecules by appending various aryl or vinyl groups at the 5-position.

At the Lactam Nitrogen: The hydrogen atom on the lactam nitrogen is acidic and can be removed by a base. The resulting anion can then act as a nucleophile or be attacked by an electrophile. For instance, N-alkylation can be achieved by treating the isoindolinone with a base like sodium hydride followed by an alkyl halide (RX), introducing an alkyl group onto the nitrogen atom. nih.gov

Electrophilic Aromatic Substitution: In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. rahacollege.co.in The benzene (B151609) ring of the isoindolinone system is influenced by two groups: the deactivating, meta-directing acyl group of the lactam and the deactivating, ortho-, para-directing iodo group. mnstate.edu The outcome of an electrophilic substitution reaction would depend on the reaction conditions and the nature of the electrophile, with substitution occurring at positions ortho or meta to the iodine atom.

| Reaction Type | Site of Reaction | Reagents/Conditions | Product Type |

| Nucleophilic Substitution | Aromatic C-I bond | Pd catalyst, boronic acid (Suzuki Coupling) | 5-Arylisoindolin-1-one |

| Lactam N-H bond | Base (e.g., NaH), Alkyl Halide (RX) | N-Alkyl-5-iodoisoindolin-1-one | |

| Electrophilic Substitution | Aromatic C-H bond | Electrophile (e.g., HNO₃/H₂SO₄) | Substituted this compound |

Addition Reactions to Unsaturated Centers

Addition reactions involve the adding of two groups across a double or triple bond. youtube.comyoutube.com In this compound, the primary unsaturated center is the carbonyl group (C=O) of the lactam ring.

This carbonyl group can undergo nucleophilic addition. While the amide carbonyl is less reactive than a ketone carbonyl, it can be attacked by strong nucleophiles like reducing agents. For example, the reduction of the lactam to the corresponding amine can be achieved using powerful hydrides, which involves the initial nucleophilic addition of a hydride ion to the carbonyl carbon.

Elimination Reactions

Elimination reactions typically involve the removal of two substituents from adjacent atoms to form a new pi bond. ksu.edu.sasaskoer.ca The this compound molecule itself does not readily undergo elimination as it lacks a suitable leaving group on a carbon adjacent to a protonated carbon within an aliphatic chain.

However, derivatives of isoindolinones can be synthesized to facilitate elimination. For instance, a tandem cyclization reaction starting from ester-functionalized aziridines can proceed through lactamization and subsequent elimination of a carboxylic acid to furnish 3-methyleneisoindolin-1-ones. organic-chemistry.org This demonstrates that the isoindolinone scaffold can be involved in elimination pathways when appropriately substituted.

Rearrangement Reactions

A rearrangement reaction is a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. byjus.comslideshare.net While specific rearrangement reactions for this compound are not prominently documented, the isoindolinone structure can be conceptually related to other cyclic structures that undergo well-known rearrangements. For example, the Beckmann rearrangement converts a cyclic oxime into a lactam. byjus.com This highlights that under specific chemical transformations, skeletal rearrangements involving the lactam ring are a possibility within this class of compounds.

Elucidation of Reaction Mechanisms

Understanding the mechanism of a reaction involves detailing the sequence of individual steps, including the identification of intermediates and transition states, and determining the number of molecules involved in the rate-determining step. libretexts.org

Identification of Elementary Steps and Molecularity

Chemical reactions usually proceed through a series of simpler, fundamental steps known as elementary reactions. The number of molecules that participate in the rate-determining elementary step defines the molecularity of the reaction. libretexts.orgwikipedia.orgallrounder.ai

Unimolecular (Molecularity = 1): A single molecule undergoes a change, such as in a dissociation or an isomerization. wikipedia.org An E1 elimination reaction, for instance, proceeds through a unimolecular first step where the leaving group departs to form a carbocation intermediate. saskoer.calibretexts.org

Bimolecular (Molecularity = 2): Two molecules collide and react. wikipedia.org Sₙ2 reactions are classic examples of bimolecular elementary steps, where the nucleophile attacks the substrate in a single, concerted step. lumenlearning.comlibretexts.org

Termolecular (Molecularity = 3): Involves the simultaneous collision of three molecules, which is a rare event. wikipedia.org

The mechanisms for reactions involving this compound can be broken down into these elementary steps.

| Reaction Category | Example Mechanism | Key Elementary Steps | Molecularity of Rate-Determining Step |

| Nucleophilic Substitution | Sₙ2 | Concerted bond formation and breaking | Bimolecular |

| Sₙ1 | 1. Heterolysis (Carbocation formation) 2. Coordination (Nucleophilic attack) | Unimolecular | |

| Suzuki Coupling | 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination | Varies (depends on specific cycle step) | |

| Elimination | E2 | Concerted proton abstraction and leaving group departure | Bimolecular |

| E1 | 1. Heterolysis (Carbocation formation) 2. Acid-Base (Proton removal) | Unimolecular |

For example, the N-alkylation of this compound likely proceeds through a bimolecular (Sₙ2-like) mechanism if a primary alkyl halide is used. First, a base deprotonates the nitrogen in an acid-base elementary step. Then, the resulting isoindolinone anion attacks the alkyl halide in a bimolecular nucleophilic substitution step, displacing the halide leaving group.

Functionalization and Diversification Strategies for this compound

The presence of the iodine atom on the aromatic ring makes this compound an excellent substrate for a variety of functionalization reactions, enabling the synthesis of a diverse library of derivatives. googleapis.com

Formation of Carbon-Carbon Bonds (e.g., Alkylation, Acylation)

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. For this compound, this is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards metals like palladium, making it an ideal handle for such transformations.

Alkylation reactions introduce alkyl groups onto the aromatic ring. While direct Friedel-Crafts alkylation on the substituted benzene ring can be challenging, cross-coupling methods provide a more controlled and efficient alternative. cognitoedu.orgsavemyexams.com Reactions like the Suzuki coupling (with alkylboronic acids), Negishi coupling (with organozinc reagents), and Kumada coupling (with Grignard reagents) are powerful tools for this purpose.

Acylation introduces an acyl group (R-C=O) and is a reliable method for forming aryl ketones. The Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst, is a standard method. cognitoedu.orgsavemyexams.com Alternatively, palladium-catalyzed coupling reactions with organometallic reagents can also achieve acylation.

Below is a table summarizing key C-C bond-forming reactions applicable to this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Base | Aryl/Alkyl substituted isoindolinone |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | Alkenyl substituted isoindolinone |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl substituted isoindolinone |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Aryl/Alkyl substituted isoindolinone |

| Friedel-Crafts Acylation | Acyl Chloride | AlCl₃ | Acyl substituted isoindolinone |

Formation of Carbon-Nitrogen Bonds

The construction of carbon-nitrogen bonds is fundamental to the synthesis of many biologically active compounds. mdpi.comrsc.org For aryl iodides like this compound, the Buchwald-Hartwig amination is the preeminent method for forming C-N bonds. tcichemicals.com This palladium-catalyzed cross-coupling reaction allows for the coupling of the aryl iodide with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphines often providing the best results. This methodology has proven to be highly versatile and tolerant of various functional groups. tcichemicals.com Cytochrome P450 enzymes have also been identified as potential biocatalysts for C-N bond formation. nih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Ligand, Base | N-Aryl substituted amine |

| Ullmann Condensation | Amine, Amide | CuI, Base, Ligand | N-Aryl substituted amine/amide |

Derivatization via Aromatic Substitution Reactions

Further functionalization of the this compound scaffold can be achieved through electrophilic aromatic substitution (SEAr). mnstate.edu In these reactions, an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. The existing substituents on the ring—the iodo group and the lactam moiety—direct the position of the incoming electrophile.

The lactam ring is deactivating due to the electron-withdrawing nature of the carbonyl group, which directs incoming electrophiles to the meta position (relative to the point of attachment to the benzene ring). The iodine atom is also a deactivating group but acts as an ortho, para director. libretexts.org The combined effect of these two groups will influence the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. libretexts.orgmasterorganicchemistry.com

It is important to note that nucleophilic aromatic substitution (SNAr) is also a possibility, particularly if strong electron-withdrawing groups are introduced onto the ring, which can stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.org

Catalytic Transformations Involving this compound

Catalysis is essential for the efficient and selective transformation of this compound. hidenanalytical.commdpi.com Transition metals, in particular, play a pivotal role in activating the C-I bond and facilitating a wide array of synthetic operations. mdpi.comsioc-journal.cn

Transition Metal-Catalyzed Processes (e.g., Palladium, Gold, Rhodium)

Palladium (Pd): Palladium is the most widely used metal for catalyzing reactions with this compound. eie.gr As detailed in sections 3.3.1 and 3.3.2, palladium catalysts are central to C-C and C-N bond-forming cross-coupling reactions. The catalytic cycle for these reactions generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: The coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Gold (Au) and Rhodium (Rh): While palladium dominates cross-coupling chemistry, gold and rhodium catalysts offer unique reactivity. nih.gov Gold catalysts, known for their soft Lewis acidity, are particularly effective at activating alkynes and allenes. nih.govnih.gov If this compound is first converted to an alkynyl derivative (via Sonogashira coupling), subsequent gold-catalyzed cyclization or rearrangement reactions could be employed to build more complex heterocyclic systems.

Rhodium catalysts are also highly versatile. They can be used in various transformations, including C-H activation, cycloadditions, and asymmetric hydrogenations. nih.gov For instance, a derivative of this compound could be subjected to a rhodium-catalyzed reaction to introduce new functional groups or construct new ring systems. Dual-catalytic systems, combining the reactivity of gold with palladium or rhodium, can also enable novel transformations that are not possible with a single metal. nih.gov

Organocatalytic Approaches for Enantioselective Synthesis

The development of organocatalytic methods for the asymmetric synthesis of isoindolinones has provided powerful tools for accessing these structures with high enantiopurity. While specific studies on this compound are not extensively documented, several general strategies have been reported for the synthesis of substituted isoindolinones that could likely accommodate a 5-iodo substituent. These methods often employ chiral Brønsted acids, bifunctional organocatalysts, or phase-transfer catalysts to control the stereochemical outcome of the reaction.

One prominent approach involves the reaction of 2-formylbenzonitriles with various nucleophiles, catalyzed by a chiral organocatalyst. For instance, the use of chiral bifunctional organocatalysts bearing both a tertiary amine and a urea (B33335) group has been shown to be effective in the tandem aldol-cyclization-rearrangement reaction of 2-formylarylnitriles and malonates. nih.gov This method furnishes 3-substituted isoindolinones in high yields and enantioselectivities. The proposed mechanism involves the activation of the malonate by the tertiary amine moiety and the simultaneous activation of the formyl group by the urea moiety through hydrogen bonding, which directs the stereochemical course of the initial aldol (B89426) addition. A subsequent intramolecular cyclization and rearrangement then lead to the isoindolinone core. Given that the electronic nature of substituents on the aromatic ring of the 2-formylbenzonitrile can influence the reaction, the presence of an iodo group at the 5-position would be expected to be compatible with this methodology.

Another powerful strategy is the organocascade reaction, where a sequence of reactions is triggered by a single catalytic event. For example, the reaction of nucleophilic isoindolinones with 2-formyl benzonitriles (2-cyanobenzaldehydes) in the presence of bifunctional organocatalysts can produce new heterocyclic hybrids. researchgate.net This approach demonstrates the versatility of the isoindolinone scaffold as a building block in more complex molecular architectures.

Chiral phosphoric acids (CPAs) have also emerged as highly effective catalysts in the enantioselective synthesis of complex isoindolinone-containing structures. For example, a regioselective asymmetric (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols has been achieved using a CPA catalyst. anr.fr This reaction constructs spiro isoindolinone-oxepine-fused indoles with a spiro-quaternary stereocenter in high yields and excellent enantioselectivities. Furthermore, CPAs have been utilized in the [4+1] annulation of N-arylideneprop-2-yn-1-amines with 3-homoacyl coumarins to generate N-N atropisomeric isoindolinones bearing central chirality. oup.com These examples highlight the capability of organocatalysis to construct intricate molecular frameworks with high stereocontrol, which could be applied to precursors of this compound.

The table below summarizes key findings from selected studies on the organocatalytic enantioselective synthesis of isoindolinone derivatives, which could be adapted for the synthesis of chiral this compound.

| Catalyst Type | Reactants | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Bifunctional Tertiary Amine-Urea | 2-Formylarylnitriles and Malonates | 3-Substituted Isoindolinones | up to 87 | up to 95 |

| Bifunctional Organocatalysts | Nucleophilic Isoindolinones and 2-Formyl Benzonitriles | Isoindolinone-Imidate and Isoindolinone-Phthalide Hybrids | Good | Excellent |

| Chiral Phosphoric Acid (CPA) | α-(3-Isoindolinonyl) Propargylic Alcohols and 2-Indolylmethanols | Spiro Isoindolinone-Oxepine-Fused Indoles | High | High |

| Chiral Phosphoric Acid (CPA) | N-Arylideneprop-2-yn-1-amines and 3-Homoacyl Coumarins | N-N Atropisomeric Isoindolinones | - | High |

Investigation of Biocatalytic Pathways for Isoindolinone Derivatives

The application of biocatalysis for the synthesis of isoindolinone derivatives is a less explored area compared to organocatalysis. Direct enzymatic pathways for the construction of the isoindolinone core are not yet well-established. However, the potential for biocatalytic and chemoenzymatic strategies exists and warrants investigation.

One plausible chemoenzymatic approach would involve the use of ω-transaminases (ω-TAs) or imine reductases (IREDs) to generate a chiral amine precursor, which could then be cyclized to the corresponding chiral isoindolinone through a subsequent chemical step. For instance, a suitable 2-acyl- or 2-formylbenzoic acid derivative could be a substrate for a reductive amination reaction catalyzed by an IRED or a transaminase. The resulting chiral amino acid or amine could then undergo intramolecular cyclization to form the lactam ring of the isoindolinone. The application of ω-transaminases for chiral amine synthesis is a well-developed field, and these enzymes have been shown to accept a wide range of substrates. nih.gov Similarly, IREDs have been successfully employed for the asymmetric reduction of cyclic imines and the reductive amination of ketones. nih.govacs.org While the direct application to isoindolinone precursors is not widely reported, the broad substrate tolerance of these enzymes suggests feasibility. For example, an IRED from Ensifer adhaerens has been used for the reductive amination of cyclohexanone (B45756) with isoindoline (B1297411), indicating that the enzyme can accommodate the isoindoline scaffold. acs.org

Another potential biocatalytic strategy is the kinetic resolution of a racemic isoindolinone precursor using hydrolases, such as lipases or proteases. In this scenario, a racemic mixture of a 3-hydroxyisoindolinone derivative could be subjected to enzymatic acylation, where one enantiomer is selectively acylated, allowing for the separation of the two enantiomers. Lipases are known to be robust and versatile catalysts for such resolutions. researchgate.net

While direct biocatalytic cyclization to form the isoindolinone ring is not a common transformation, the enzymatic synthesis of other lactams is known. anr.frnih.gov For example, penicillin G acylase is used in the synthesis of β-lactam antibiotics. nih.govoup.com The exploration of enzymes that can catalyze the intramolecular amidation of ω-amino acids or their esters could pave the way for a direct biocatalytic route to isoindolinones. The discovery of novel enzymes with the desired activity, or the engineering of existing enzymes, will be crucial for the advancement of this field.

The table below outlines potential biocatalytic strategies for the synthesis of chiral isoindolinone derivatives.

| Enzyme Class | Biocatalytic Strategy | Potential Substrate for this compound Synthesis | Key Transformation |

| ω-Transaminase (ω-TA) | Asymmetric synthesis of a chiral amine precursor | 2-Formyl-5-iodobenzoic acid derivative | Reductive amination of a carbonyl group to a chiral amine |

| Imine Reductase (IRED) | Asymmetric reduction of a pre-formed imine or reductive amination | Cyclic imine derived from a 2-formyl-5-iodobenzaldehyde derivative | Asymmetric reduction of a C=N bond |

| Hydrolase (e.g., Lipase) | Kinetic resolution of a racemic precursor | Racemic 3-hydroxy-5-iodoisoindolin-1-one | Enantioselective acylation or hydrolysis |

Advanced Spectroscopic and Analytical Characterization of 5 Iodoisoindolin 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. hw.ac.uk By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the initial and most crucial steps in the structural elucidation of 5-Iodoisoindolin-1-one. hw.ac.ukmasterorganicchemistry.com The chemical shift (δ), reported in parts per million (ppm), for each nucleus is indicative of its local electronic environment. msu.eduresearchgate.net

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methylene (B1212753) (CH₂) and amine (NH) groups. The aromatic protons on the benzene (B151609) ring will appear in the downfield region (typically δ 7.0-8.5 ppm), with their exact shifts and splitting patterns influenced by the positions of the iodine atom and the lactam ring. The CH₂ protons, being adjacent to the carbonyl group, would likely resonate in the range of δ 4.0-5.0 ppm. The NH proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration. hw.ac.uk

The ¹³C NMR spectrum provides information on the carbon framework. udel.edunih.gov The carbonyl carbon of the lactam ring is expected to have the most downfield chemical shift (δ 165-180 ppm). udel.edu The aromatic carbons will resonate in the δ 120-150 ppm region, with the carbon atom bonded to the iodine (C-5) showing a characteristic upfield shift compared to its non-iodinated counterpart due to the heavy atom effect. The methylene carbon would appear further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 120 - 150 |

| C-I | - | ~90 - 100 |

| C=O | - | 165 - 180 |

| CH₂ | 4.0 - 5.0 | ~40 - 50 |

| NH | Variable (broad) | - |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are essential. nih.govucl.ac.uk

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. nih.gov For this compound, COSY would show correlations between adjacent aromatic protons, helping to determine their substitution pattern on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These spectra correlate directly bonded proton and carbon atoms (¹J-coupling). shimadzu.com Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (²J- and ³J-couplings). shimadzu.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons at the ring junctions, by observing their long-range correlations with nearby protons.

In modern structural analysis, quantum mechanical calculations of NMR chemical shifts have become a valuable tool for structure verification. Methods such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach can predict the ¹H and ¹³C chemical shifts of a proposed structure. uni-saarland.de These calculated shifts are then compared with the experimental data. A strong correlation between the calculated and experimental values provides a high degree of confidence in the assigned structure of this compound.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edumdpi.com For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn confirms its elemental composition. The molecular formula of this compound is C₈H₆INO, giving a monoisotopic mass of approximately 258.95 g/mol .

Electron Ionization (EI) mass spectrometry would reveal the compound's fragmentation pattern, which provides valuable structural information. mdpi.comedinst.com The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. The presence of iodine would be readily identified by a characteristic isotopic pattern and by the loss of an iodine atom (a neutral radical, 127 u), leading to a significant peak at M-127. Other expected fragments would result from the cleavage of the lactam ring, such as the loss of CO (28 u).

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

| ~259 | [C₈H₆INO]⁺ (Molecular Ion) |

| ~132 | [C₈H₆NO]⁺ (Loss of I) |

| ~104 | [C₇H₆N]⁺ (Loss of I and CO) |

| 127 | [I]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.netmsu.edu These two techniques are often complementary.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. msu.edu A strong, sharp absorption band around 1680-1720 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the lactam. masterorganicchemistry.com The N-H stretching vibration would appear as a broader band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ group would be seen just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ region. masterorganicchemistry.comresearchgate.net

Raman spectroscopy , which relies on the change in polarizability of a bond during vibration, would provide complementary information. libretexts.org Aromatic ring vibrations are often strong in Raman spectra. The C-I bond, while weak in the IR spectrum, might show a more prominent signal in the low-frequency region of the Raman spectrum.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| N-H | Stretch | 3200 - 3400 (broad) | Weak |

| Aromatic C-H | Stretch | > 3000 | Strong |

| Aliphatic C-H | Stretch | < 3000 | Strong |

| C=O (Lactam) | Stretch | 1680 - 1720 (strong) | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Strong |

| C-I | Stretch | ~500 - 600 | Medium-Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The UV-Vis spectrum is characterized by the wavelength of maximum absorbance (λₘₐₓ). The isoindolinone core contains a conjugated system involving the benzene ring and the lactam group, which is expected to result in characteristic UV absorptions. uni-saarland.de The presence of the iodine atom, an auxochrome, may cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted isoindolinone. Typically, aromatic systems like this exhibit strong absorptions in the 200-400 nm range.

X-ray Crystallography for Precise Solid-State Structural Determination

A comprehensive search for the specific X-ray crystallographic data of this compound (CAS No. 897958-99-5) did not yield any publicly available, detailed structural information such as unit cell dimensions, bond lengths, bond angles, or crystal system.

While X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, it appears that a single-crystal X-ray diffraction study for this compound has not been published or deposited in publicly accessible crystallographic databases as of the latest search.

For related compounds, such as 1-ethyl-5-iodoindolin-2-one, crystallographic data is available and reveals detailed insights into its molecular geometry and intermolecular interactions. However, due to the strict focus of this article on this compound, the data for its derivatives cannot be presented here.

Researchers seeking to understand the solid-state structure of this compound would need to perform a single-crystal X-ray diffraction experiment. Such an analysis would provide invaluable information, including:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Exact measurements of the distances and angles between atoms, confirming the molecular connectivity and conformation.

Intermolecular Interactions: Identification of hydrogen bonds, halogen bonds, or other non-covalent interactions that dictate the crystal packing.

Without experimental data, any discussion of the solid-state structure of this compound would be purely speculative.

Theoretical and Computational Chemistry Studies of 5 Iodoisoindolin 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.comyoutube.com It is widely employed to predict molecular geometries, energies, and other properties by focusing on the electron density rather than the complex many-electron wavefunction. youtube.comgiordanostefano.it For 5-Iodoisoindolin-1-one, DFT calculations are instrumental in understanding its fundamental chemical characteristics.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. nih.govarxiv.org Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the three-dimensional structure of this compound can be accurately predicted. researchgate.net This analysis yields key structural parameters, including bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for calculating other properties, such as vibrational frequencies and total electronic energy, which provides a measure of the molecule's thermodynamic stability. nih.gov

Table 1: Predicted Structural Parameters of this compound from DFT Geometry Optimization Note: These are representative values derived from typical DFT calculations for similar heterocyclic compounds.

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | C=O | 1.23 Å |

| Bond Length | C-N | 1.38 Å |

| Bond Length | C-I | 2.10 Å |

| Bond Angle | O=C-N | 125.5° |

| Bond Angle | C-C-I | 119.8° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Note: Values are hypothetical and for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.25 |

Based on the HOMO and LUMO energies derived from DFT, several global reactivity descriptors can be calculated to further quantify the reactivity of this compound. These include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. arxiv.org

Global Hardness (η): Represents the resistance to change in the electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule is generally less reactive.

Global Softness (S): The reciprocal of hardness (S = 1/2η), it indicates the capacity of a molecule to accept electrons. A softer molecule is typically more reactive. researchgate.net

These parameters provide a quantitative framework for comparing the reactivity of this compound with other related compounds. researchgate.net

Table 3: Global Reactivity Descriptors for this compound Note: Values are calculated from the hypothetical FMO energies in Table 2.

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| Chemical Potential (μ) | -3.915 | Indicates electron escaping tendency |

| Global Hardness (η) | 2.665 | Suggests moderate kinetic stability |

| Global Softness (S) | 0.188 | Reflects reactivity |

| Electronegativity (χ) | 3.915 | Measures electron-attracting power |

Molecular Dynamics Simulations (MDS) for Conformational and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.orgarxiv.org By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility of this compound and its non-covalent interactions with its environment, such as solvent molecules or a biological receptor. These simulations can reveal preferred conformations, the stability of hydrogen bonds, and other intermolecular forces that govern its behavior in different media. nih.govnih.gov

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. mdpi.comresearchgate.net By mapping the potential energy surface, DFT calculations can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures and energies of intermediates and, most importantly, transition states. e3s-conferences.orgarxiv.org The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions at the iodine position, computational studies can elucidate the detailed step-by-step mechanism, rationalize product selectivity, and guide the optimization of reaction conditions. nih.gov

Cheminformatics Tools for Structural and Reactivity Predictions

Cheminformatics combines computational tools to analyze and model chemical and biological data. For this compound, various cheminformatics tools can be used to predict a range of properties based on its structure. researchgate.net This includes the prediction of physicochemical properties like lipophilicity (logP), aqueous solubility, and polar surface area. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed if a series of related isoindolinone analogs are available, allowing for the prediction of biological activity based on computed molecular descriptors. These predictive models are valuable in the early stages of drug discovery and materials science for screening and prioritizing compounds for synthesis and experimental testing. researchgate.net

Table 4: Predicted Physicochemical Properties of this compound using Cheminformatics Tools Note: These are representative values from cheminformatics software.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 259.05 g/mol | Basic molecular property |

| LogP (Octanol/Water) | 1.85 | Indicates lipophilicity and membrane permeability |

| Topological Polar Surface Area (TPSA) | 46.2 Ų | Relates to transport properties in biological systems |

| Number of H-Bond Donors | 1 | Potential for hydrogen bonding |

Structure Reactivity Relationships in 5 Iodoisoindolin 1 One Chemistry

Quantitative Correlation of Structure with Chemical Reactivity

The substitution of a hydrogen atom with an iodine atom at the C-5 position of the isoindolin-1-one (B1195906) core introduces significant changes to the molecule's electronic landscape and steric profile. These changes can be quantitatively correlated with the molecule's chemical reactivity through various physical organic chemistry principles. For instance, the rate of a reaction can be expressed as a function of substituent-dependent parameters that describe these electronic and steric effects.

While specific kinetic data for 5-iodoisoindolin-1-one is not extensively available in the literature, we can infer its reactivity based on studies of similar aromatic systems. For example, in a hypothetical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, the rate of reaction would be expected to differ from that of the unsubstituted isoindolin-1-one. This difference can be quantified by comparing their respective rate constants under identical conditions.

Table 1: Hypothetical Relative Rate Constants for the Suzuki-Miyaura Coupling of 5-Substituted Isoindolin-1-ones

| Substituent (at C-5) | Relative Rate Constant (k_rel) |

| -H | 1.00 |

| -I | (Expected to be > 1) |

| -Br | (Expected to be > 1, but < I) |

| -Cl | (Expected to be > 1, but < Br) |

Note: This table presents expected trends based on the known reactivity of aryl halides in cross-coupling reactions, where the C-X bond strength (C-I < C-Br < C-Cl) influences the rate of oxidative addition.

Influence of Iodine Substitution on Reaction Rates and Selectivity

The iodine atom at the C-5 position exerts a profound influence on both the rate and selectivity of reactions involving the isoindolin-1-one scaffold. This influence stems from a combination of its electronic and steric properties.

In electrophilic aromatic substitution reactions, the iodine atom is generally considered a deactivating substituent, meaning that reactions will be slower compared to the unsubstituted isoindolin-1-one. This is due to the electron-withdrawing inductive effect of the halogen. However, it is also an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the iodine atom (C-4, C-6, and C-7). The directing effect arises from the ability of the iodine's lone pairs to stabilize the arenium ion intermediate through resonance.

In nucleophilic aromatic substitution (SNAr) , the reactivity of aryl halides often follows the trend F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that polarizes the C-X bond. Therefore, this compound would be expected to be less reactive in SNAr reactions compared to its chloro or bromo analogs, assuming the reaction proceeds via the classical addition-elimination mechanism.

In palladium-catalyzed cross-coupling reactions , the reactivity trend is reversed (I > Br > Cl > F). This is because the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The weaker carbon-iodine bond allows for a faster rate of oxidative addition, making this compound a highly reactive substrate for reactions like Suzuki, Heck, and Sonogashira couplings.

Table 2: Expected Selectivity in the Nitration of this compound

| Position of Nitration | Expected Product Distribution (%) |

| C-4 | Major |

| C-6 | Minor |

| C-7 | Major |

Note: This table illustrates the expected regioselectivity based on the ortho, para-directing effect of the iodine substituent, with potential steric hindrance influencing the distribution between the C-4 and C-6 positions.

Electronic Effects (e.g., Inductive, Resonance) on Transformation Pathways

The electronic character of the iodine substituent is dual in nature, comprising both an inductive effect and a resonance effect.

Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and therefore withdraws electron density from the aromatic ring through the sigma bond framework. This inductive effect deactivates the ring towards electrophilic attack and stabilizes anionic intermediates.

Resonance Effect (+R): The lone pairs of electrons on the iodine atom can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, particularly at the ortho and para positions, and can stabilize cationic intermediates.

Steric Factors and their Impact on Reaction Outcomes

The iodine atom is the largest of the common halogens, and its size can introduce significant steric hindrance around the C-5 position of the isoindolin-1-one ring. This steric bulk can influence reaction outcomes in several ways:

Regioselectivity: In reactions where substitution can occur at multiple positions, steric hindrance from the iodine atom may disfavor reaction at the adjacent C-4 and C-6 positions, particularly with bulky reagents. This can lead to a higher proportion of substitution at the less hindered C-7 position.

Reaction Rates: Steric hindrance can slow down the rate of a reaction by impeding the approach of a reagent to the reactive site. This effect is particularly important in reactions involving the formation of a crowded transition state.

Conformational Effects: The bulky iodine substituent may influence the preferred conformation of the molecule, which in turn can affect its reactivity and interactions with other molecules.

While Taft steric parameters (E_s) are not commonly tabulated for substituents on aromatic rings, the van der Waals radius of iodine (2.15 Å) is significantly larger than that of hydrogen (1.20 Å), providing a quantitative measure of its steric bulk.

Application of Linear Free Energy Relationships (LFERs) (e.g., Hammett Equation)

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, provide a powerful tool for quantitatively assessing the effect of substituents on the reactivity of aromatic compounds. wikipedia.org The Hammett equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

The substituent constant, σ, is a measure of the electronic effect of a substituent. For the iodine substituent, the Hammett constants are:

σ_meta = 0.35 viu.ca

σ_para = 0.18 viu.ca

The positive values of σ for iodine indicate that it is an electron-withdrawing group, which is consistent with its inductive effect outweighing its resonance effect in the standard benzoic acid ionization reference reaction.

The reaction constant, ρ, provides insight into the nature of the transition state of a reaction. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge.

For a hypothetical reaction series involving 5-substituted isoindolin-1-ones, a Hammett plot of log(k/k₀) versus σ would be expected to be linear if the reaction mechanism is consistent across the series. The slope of this plot would yield the ρ value for that specific reaction, providing valuable mechanistic information.

Table 3: Hammett Substituent Constants for Halogens

| Substituent | σ_meta | σ_para |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195. viu.ca

Advanced Research Applications and Chemical Utility of 5 Iodoisoindolin 1 One

Role as a Key Synthetic Intermediate for Complex Chemical Architectures

The primary chemical utility of 5-Iodoisoindolin-1-one lies in its role as a key intermediate for the synthesis of complex organic molecules, most notably in the field of drug discovery. The iodine atom at the 5-position is readily activated by transition metal catalysts, such as palladium, making it an ideal substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, including the Suzuki and Heck reactions, are cornerstone methodologies in modern organic synthesis. rsc.org this compound is an excellent substrate for these reactions due to the high reactivity of the C-I bond.

Suzuki Coupling: This reaction involves the coupling of the aryl iodide (this compound) with an organoboron compound, such as an arylboronic acid. This allows for the direct formation of a new carbon-carbon bond, enabling the attachment of diverse aromatic and heteroaromatic rings to the isoindolinone core.

Heck Coupling: In this reaction, the aryl iodide is coupled with an alkene to form a new, substituted alkene. researchgate.net This method is instrumental in extending the molecular framework by introducing vinyl groups, which can be further functionalized. A notable application of this strategy has been demonstrated in the synthesis of inhibitors for poly(ADP-ribose) polymerase (PARP), where the Heck coupling of a related 5-iodoisoquinolin-1-one was used to introduce side chains crucial for biological activity. rsc.org

The application of these reactions allows chemists to "decorate" the isoindolinone scaffold with a wide range of functional groups and molecular fragments. This versatility is critical in medicinal chemistry for structure-activity relationship (SAR) studies, where modifying the periphery of a core scaffold helps to optimize pharmacological properties. The synthesis of potent PARP inhibitors, such as Niraparib, relies on building complex structures from core motifs that are analogous to the isoindolinone framework, highlighting the importance of such intermediates in constructing high-value, complex therapeutic agents. nih.govnih.gov

Development of Novel Heterocyclic Scaffolds Utilizing this compound as a Precursor

Building upon its role as a synthetic intermediate, this compound is a foundational precursor for the development of novel and expanded heterocyclic scaffolds. The strategic functionalization at the 5-position via cross-coupling reactions is a powerful method for generating entirely new, multi-cyclic chemical systems.

By carefully selecting the coupling partners in reactions like the Suzuki, Heck, or Sonogashira (coupling with a terminal alkyne) reactions, the isoindolinone core can be fused or linked to other heterocyclic rings. For instance, a Suzuki coupling with a boronic acid-substituted pyridine, pyrimidine, or indole would result in a bi-aryl system incorporating the isoindolinone unit. This process effectively merges the structural features of two different heterocyclic systems, potentially leading to compounds with unique biological or material properties.

The intramolecular variant of the Heck reaction has proven to be a particularly powerful tool for creating fused ring systems. researchgate.net While not directly reported for this compound, the principle involves tethering an alkene to the nitrogen of the isoindolinone ring and then using an intramolecular palladium-catalyzed cyclization to form a new ring fused to the original scaffold. This strategy transforms a simple building block into a complex, polycyclic architecture in a single, efficient step. The synthesis of selective PARP-2 inhibitors from 5-iodoisoquinolin-1-one demonstrates how the iodo-group facilitates the extension of the core scaffold to create more complex and functionally optimized molecules. rsc.orgrsc.org This approach underscores the value of this compound as a starting point for generating novel chemical matter.

Explorations in Materials Science and Dye Chemistry

While the application of this compound is most prominently documented in medicinal chemistry, its structural features suggest potential utility in materials science and dye chemistry, although specific examples are not widely reported. The potential stems from two key attributes: the inherent properties of the isoindolinone core and the presence of the reactive iodine atom.

In materials science, non-covalent interactions are critical for controlling the self-assembly of molecules into ordered, functional supramolecular structures. The iodine atom in this compound can act as a halogen bond donor. nih.gov Halogen bonding is a highly directional and tunable non-covalent interaction that is increasingly used in crystal engineering and the design of functional materials, including liquid crystals and stimuli-responsive systems. mdpi.commdpi.com The ability of the iodine atom to interact with electron-donating atoms on adjacent molecules could be exploited to guide the assembly of this compound derivatives into specific solid-state architectures with tailored electronic or optical properties.

In dye chemistry, color arises from extended π-conjugated systems (chromophores). The isoindolinone ring itself is part of the core structure of larger, well-known chromophores like isoindigo, which is used in high-performance organic electronics. researchgate.net While this compound is not itself a dye, it can be chemically elaborated into larger, conjugated systems that may exhibit color and interesting photophysical properties. Using cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the 5-position to attach other aromatic or vinyl groups can effectively extend the π-system of the molecule. This extension of conjugation is a fundamental strategy in the design of organic dyes and pigments. nih.gov Therefore, this compound serves as a potential starting material for novel colorants.

Contribution to the Synthesis of Chemical Libraries for Research Purposes

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly generate large numbers of diverse, yet structurally related, compounds for high-throughput screening. mdpi.comorganic-chemistry.org this compound is an excellent scaffold for the construction of such chemical libraries due to the reliable and versatile reactivity of its carbon-iodine bond.

Using parallel synthesis techniques, a core molecule like this compound can be reacted with a large collection of diverse building blocks to create a library of final compounds. researchgate.net For example, an array of different boronic acids can be reacted with this compound in a series of parallel Suzuki coupling reactions, with each reaction vessel yielding a unique derivative. This approach allows for the systematic exploration of the chemical space around the isoindolinone core.

The resulting library of compounds can then be screened against biological targets (e.g., enzymes, receptors) to identify "hits"—molecules that exhibit a desired biological activity. The identity of the "R" group from the hit compound provides immediate information about what kind of chemical structure is preferred at that position, guiding the next phase of lead optimization. This systematic approach accelerates the discovery process by efficiently mapping structure-activity relationships. mdpi.com

Below is an interactive table illustrating how a chemical library can be conceptually generated from this compound using various palladium-catalyzed cross-coupling reactions.

| Reaction Type | Building Block (R-X) | General Product Structure | Potential Application Area |

| Suzuki Coupling | R-B(OH)₂ (Aryl/Heteroaryl Boronic Acids) | 5-R-Isoindolin-1-one | Medicinal Chemistry, Organic Electronics |

| Heck Coupling | R-CH=CH₂ (Alkenes) | 5-(R-CH=CH)-Isoindolin-1-one | Polymer Chemistry, Drug Discovery |

| Sonogashira Coupling | R-C≡CH (Terminal Alkynes) | 5-(R-C≡C)-Isoindolin-1-one | Materials Science, Chemical Probes |

| Buchwald-Hartwig Amination | R₂NH (Amines) | 5-(R₂N)-Isoindolin-1-one | Medicinal Chemistry, Dye Synthesis |

This library-based approach, enabled by versatile intermediates like this compound, is a cornerstone of modern chemical research, facilitating the discovery of new drugs, catalysts, and materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Iodoisoindolin-1-one, and what analytical methods are critical for confirming its purity and structure?

- Methodological Answer : The synthesis typically involves iodination of isoindolin-1-one derivatives using agents like N-iodosuccinimide (NIS) under acidic conditions. Key steps include optimizing reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 substrate:NIS). Structural confirmation requires -NMR (e.g., characteristic aromatic proton splitting patterns) and -NMR to verify iodine substitution. Mass spectrometry (HRMS) and elemental analysis are essential for purity assessment. X-ray diffraction (XRD) may resolve ambiguities in regioselectivity .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH guidelines (Q1A). Prepare aliquots stored at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions. Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control samples spiked with known degradants (e.g., deiodinated byproducts) for method validation .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from its structural isomers?

- Methodological Answer : -NMR is definitive due to distinct carbon chemical shifts near the iodine atom (δ ~90–100 ppm). IR spectroscopy can differentiate C–I stretching vibrations (~500 cm). For ambiguous cases, 2D NMR (e.g., COSY, NOESY) or computational simulations (DFT-based chemical shift predictions) resolve structural assignments .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for this compound synthesis across literature?

- Methodological Answer : Systematically evaluate variables:

- Catalyst effects : Compare metal-free vs. transition-metal-catalyzed routes (e.g., Pd vs. Cu).

- Solvent polarity : Test aprotic (DMF, DMSO) vs. protic (AcOH) solvents.

- Purification methods : Assess column chromatography vs. recrystallization efficiency.

Design a factorial experiment (Taguchi method) to isolate critical factors. Publish raw data and reproducibility protocols in supplementary materials .

Q. What strategies are recommended for elucidating the reaction mechanism of this compound formation, particularly regarding iodine incorporation?

- Methodological Answer : Use isotopic labeling ( vs. ) to track iodine source via MS/MS. Perform kinetic isotope effect (KIE) studies. Computational chemistry (DFT calculations) can model transition states and regioselectivity. In situ monitoring (ReactIR, Raman spectroscopy) identifies intermediates. Compare pathways under radical (AIBN-initiated) vs. electrophilic conditions .

Q. How should researchers design studies to resolve discrepancies in the biological activity data of this compound derivatives?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Address purity : Characterize derivatives via LC-MS (>95% purity) and quantify residual solvents.

- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare IC values.

- Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |